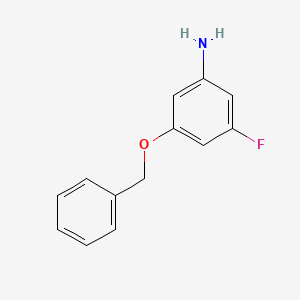

3-(Benzyloxy)-5-fluoroaniline

Description

BenchChem offers high-quality 3-(Benzyloxy)-5-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGNCOYPBHWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(benzyloxy)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages, commencing with the readily accessible precursor, 3-fluoro-5-nitrophenol. The core transformations involve a nucleophilic substitution to introduce the benzyl ether moiety, followed by a chemoselective reduction of the nitro group to yield the target aniline. This guide delves into the mechanistic underpinnings of each reaction, offers detailed experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions, thereby providing a self-validating framework for its practical implementation in a laboratory setting.

Introduction: The Significance of 3-(Benzyloxy)-5-fluoroaniline

Fluorinated anilines are privileged scaffolds in modern drug discovery, with the fluorine atom often imparting desirable pharmacokinetic and physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The title compound, 3-(benzyloxy)-5-fluoroaniline, combines the benefits of a fluoro-substituted aniline with a versatile benzyl ether handle. This functionality allows for further molecular elaboration through debenzylation to reveal a phenolic hydroxyl group, or it can be retained to explore its own steric and electronic contributions to molecular interactions. Consequently, this compound serves as a critical intermediate for the synthesis of a diverse range of biologically active molecules.

This guide will focus on a logical and field-proven two-step synthesis beginning from 3-fluoro-5-nitrophenol.

Overall Synthetic Strategy

The synthesis of 3-(benzyloxy)-5-fluoroaniline is efficiently achieved through a two-step sequence. The first step involves the formation of the benzyl ether via a Williamson ether synthesis, followed by the selective reduction of the nitro group to the corresponding amine in the second step.

Caption: Overall two-step synthesis pathway for 3-(Benzyloxy)-5-fluoroaniline.

Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-5-nitrobenzene via Williamson Ether Synthesis

The initial step focuses on the protection of the phenolic hydroxyl group of 3-fluoro-5-nitrophenol as a benzyl ether. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yields.[1][2][3]

Mechanistic Rationale

The Williamson ether synthesis is a classic S(_N)2 reaction.[1][2][4][5] The reaction is initiated by the deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired ether.

The choice of a primary halide, such as benzyl bromide, is crucial to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction.[3]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-5-nitrophenol | 157.10 | 10.0 g | 0.0637 |

| Benzyl bromide | 171.04 | 12.0 g (8.3 mL) | 0.0701 |

| Potassium carbonate (K₂CO₃) | 138.21 | 13.2 g | 0.0955 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-nitrophenol (10.0 g, 0.0637 mol) and acetone (200 mL).

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add potassium carbonate (13.2 g, 0.0955 mol) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.

-

Add benzyl bromide (12.0 g, 0.0701 mol) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(benzyloxy)-3-fluoro-5-nitrobenzene as a solid.

Step 2: Reduction of 1-(Benzyloxy)-3-fluoro-5-nitrobenzene to 3-(Benzyloxy)-5-fluoroaniline

The final step in the synthesis is the reduction of the aromatic nitro group to an amine. A variety of reducing agents can accomplish this transformation; however, catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.[6][7]

Rationale for Reagent Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and chemoselective method for the reduction of nitro groups.[6] This method is advantageous as it typically does not affect other functional groups present in the molecule, such as the benzyl ether and the carbon-fluorine bond, under standard conditions. Alternative reagents like iron or tin(II) chloride in acidic media can also be used, but may require more rigorous workup procedures.[6]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Benzyloxy)-3-fluoro-5-nitrobenzene | 247.23 | 10.0 g | 0.0405 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen (H₂) gas | 2.02 | - | - |

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-(benzyloxy)-3-fluoro-5-nitrobenzene (10.0 g, 0.0405 mol) in ethanol (200 mL).

-

Carefully add 10% palladium on carbon (1.0 g, 10 wt%) to the solution.

-

Seal the vessel and purge with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases. The reaction progress can also be monitored by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-5-fluoroaniline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Summary and Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 3-(benzyloxy)-5-fluoroaniline from 3-fluoro-5-nitrophenol. The pathway leverages two fundamental and well-understood organic reactions: the Williamson ether synthesis for the formation of the benzyl ether and the catalytic hydrogenation for the selective reduction of the nitro group. The provided protocols are robust and scalable, making this synthetic route amenable to both small-scale research and larger-scale production campaigns. The strategic choices of reagents and conditions ensure high yields and purity of the final product, a key intermediate for the development of novel therapeutics and other advanced materials.

References

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.).

-

Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

-

ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

NIH. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

-

MDPI. (n.d.). A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separation. [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

- Google Patents. (n.d.). Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

The Curious Wavefunction. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility Profile & Handling of 3-(Benzyloxy)-5-fluoroaniline

This technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-(Benzyloxy)-5-fluoroaniline (CAS 1438272-88-8), a critical intermediate in the synthesis of HIF-2α inhibitors (e.g., Belzutifan).

Executive Summary

3-(Benzyloxy)-5-fluoroaniline is a lipophilic, fluorinated aromatic amine used primarily as a pharmacophore building block in medicinal chemistry. Its solubility behavior is governed by the competing effects of the hydrophobic benzyloxy group, the electron-withdrawing fluorine atom, and the polarizable aniline moiety.

For research and process development, this compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) , moderate solubility in alcohols , and negligible solubility in water . Successful handling requires adherence to specific solvent systems to prevent precipitation during biological assays or synthetic workups.

Physicochemical Profile

Understanding the molecular properties is the first step to predicting solvent interaction.

| Property | Value | Implication for Solubility |

| CAS Number | 1438272-88-8 | Unique Identifier |

| Molecular Weight | 217.24 g/mol | Small molecule; kinetics favor rapid dissolution in good solvents. |

| Physical State | Solid (Powder) | Requires mechanical agitation for initial dissolution. |

| LogP (Predicted) | ~3.2 – 3.5 | Highly lipophilic; prefers organic phases over aqueous media. |

| pKa (Aniline) | ~3.5 – 4.0 | Weak base. Solubility in water increases significantly at pH < 2 (protonation). |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 2 (–NH₂, –O–) | Stabilizes solution in polar aprotic solvents (DMSO). |

Solubility Landscape

The following data categorizes solvent compatibility based on functional group interactions (π-π stacking of benzyl rings vs. amine solvation).

Primary Solvent Classes

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Recommended for Stock Solutions. The high dielectric constant disrupts crystal lattice energy effectively. |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Ideal for liquid-liquid extraction (workup) due to high lipophilicity. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (>10 mg/mL) | Standard solvents for reaction monitoring and silica chromatography. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (5–20 mg/mL) | Solubility is temperature-dependent. Often used for recrystallization (dissolve hot, precipitate cold). |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Acts as an anti-solvent to induce crystallization. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Critical Warning: Rapid precipitation occurs upon dilution from DMSO if aqueous fraction >99% without surfactants. |

pH-Dependent Solubility

-

Acidic Conditions (pH < 2): Solubility increases due to protonation of the aniline nitrogen (

), forming a water-soluble salt. -

Neutral/Basic Conditions (pH > 7): The compound remains in its neutral, free-base form, maintaining high lipophilicity and low aqueous solubility.

Experimental Protocols

Protocol: Preparation of Stock Solution (10 mM in DMSO)

This workflow ensures complete dissolution for biological assays, preventing "crash-out" artifacts.

Materials:

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

-

Vortex mixer and Sonicator

Procedure:

-

Weighing: Accurately weigh 2.17 mg of the solid into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution:

-

Vortex at medium speed for 30 seconds.

-

Observation: If solid persists, sonicate in a water bath at 25°C for 5 minutes.

-

-

Verification: Visually inspect for clarity. The solution should be a clear, light-yellow liquid.

-

Storage: Store at -20°C. Stable for 3–6 months if protected from moisture (DMSO is hygroscopic).

Workflow: Solubility Determination & Solvent Selection

The following diagram outlines the decision process for selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on experimental intent (Assay, Synthesis, or Analysis).

Process Chemistry Implications

For researchers scaling up synthesis (e.g., >10g scale), solvent choice impacts yield and purity.

-

Reaction Medium:

-

Preferred: DMF or Toluene.

-

Reasoning: High boiling points allow for thermal acceleration of nucleophilic substitutions (e.g., SnAr) often used to install the benzyloxy group.

-

-

Workup Strategy:

-

Extraction: Use Ethyl Acetate (EtOAc) .[3] It provides excellent partitioning of the aniline from aqueous salts (NaCl/KBr) generated during synthesis.

-

Washing: Wash the organic layer with Brine followed by water. Avoid acidic washes unless removing the aniline is intended.

-

-

Recrystallization (Purification):

-

Solvent System: Ethanol/Water (9:1) or Isopropanol/Heptane.

-

Method: Dissolve the crude solid in boiling Ethanol. Slowly add Heptane or Water until slight turbidity appears. Cool gradually to 4°C to maximize crystal growth and purity.

-

References

-

Sigma-Aldrich. 3-(Benzyloxy)-5-fluoroaniline Product Specification & CAS Verification (1438272-88-8).

-

PubChem. 3-Fluoroaniline Derivatives and Physicochemical Properties.

-

BenchChem. Synthetic Protocols for Fluoro-Benzyloxy Anilines (Analogous Workflows).

-

Fisher Scientific. Safety Data Sheet (SDS) for Fluoroanilines (General Handling).

Sources

Technical Whitepaper: Sourcing and Synthetic Strategies for 3-(Benzyloxy)-5-fluoroaniline

Executive Summary

3-(Benzyloxy)-5-fluoroaniline is a high-value pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics. Its structural motif—a 3,5-disubstituted aniline—serves as a critical "hinge-binding" or solvent-exposed scaffold in medicinal chemistry.

While commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision. This guide provides a technical analysis of its commercial landscape, validates synthetic routes with a focus on chemoselectivity, and outlines quality control parameters to ensure downstream success in GMP environments.

Chemical Profile & Specifications

Before sourcing, researchers must establish a specification sheet to avoid batch failure during coupling reactions (e.g., Buchwald-Hartwig or amide coupling).

| Attribute | Specification | Technical Note |

| Chemical Name | 3-(Benzyloxy)-5-fluoroaniline | Also known as 3-Fluoro-5-(phenylmethoxy)benzenamine |

| CAS Number | 1438272-88-8 | Verify against CAS 156490-67-2 (salt forms may vary) |

| Molecular Formula | C₁₃H₁₂FNO | MW: 217.24 g/mol |

| Appearance | Off-white to pale brown solid | Oxidizes slowly in air; store under inert gas. |

| Purity (HPLC) | ≥ 98.0% | Critical: Must be free of de-benzylated phenol (3-amino-5-fluorophenol). |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; use polar organics for stock solutions. |

Commercial Landscape: Sourcing Strategy

The market for 3-(Benzyloxy)-5-fluoroaniline is tiered. Unlike commodity reagents (e.g., aniline), this is a "Fine Chemical" often produced on demand.

Supplier Tiers

-

Tier 1 (Catalog Stock): Major distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) often list this in gram-scale quantities (1g – 25g).

-

Lead Time: 1–2 weeks.

-

Risk:[1] Batch-to-batch variability in color/purity.

-

-

Tier 2 (Bulk Manufacturing): For kilo-scale needs, Chinese and Indian CROs (Contract Research Organizations) dominate production.

-

Lead Time: 6–12 weeks.

-

Risk:[1] Regulatory compliance (ensure TSE/BSE free statements if for GMP).

-

Sourcing Decision Logic

Use the following decision tree to determine whether to purchase or synthesize the material based on project phase and timeline.

Figure 1: Strategic decision matrix for sourcing 3-(Benzyloxy)-5-fluoroaniline.

Synthetic Strategy: The "Make" Option

If commercial stock is unavailable or cost-prohibitive, in-house synthesis is robust. However, chemoselectivity is the primary pitfall .

The Core Challenge: Hydrogenolysis

The standard method for reducing nitro groups (H₂/Pd-C) is incompatible with this molecule because it will cleave the benzyl ether, yielding the unstable 3-amino-5-fluorophenol.

Recommended Route: SₙAr followed by Chemoselective Reduction

This route utilizes the symmetry of 3,5-difluoronitrobenzene to ensure 100% regioselectivity during the substitution step.

Step 1: Nucleophilic Aromatic Substitution[2]

-

Reagents: 3,5-Difluoronitrobenzene + Benzyl Alcohol + NaH (or K₂CO₃).

-

Solvent: DMF or NMP (anhydrous).

-

Mechanism: Addition-Elimination. The nitro group activates the ring. Since both fluorines are meta to the nitro and equivalent, substitution occurs at only one position.

-

Protocol Insight: Maintain temperature < 0°C during NaH addition to prevent exotherms.

Step 2: Chemoselective Nitro Reduction[3]

-

Reagents: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) OR Tin(II) Chloride (SnCl₂).

-

Solvent: Ethanol/Water (3:1).

-

Why this works: Dissolving metal reductions reduce the nitro group to an amine without touching the benzyl ether bond.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway highlighting the critical chemoselectivity checkpoint.

Quality Control & Analytical Methods

To ensure the material is suitable for drug development, the following analytical controls are mandatory.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV @ 254 nm.

-

Key Marker: The starting material (nitro compound) will be less polar (later eluting) than the amine. The de-benzylated impurity (phenol) will be significantly more polar (early eluting).

NMR Validation

-

¹H NMR (DMSO-d₆):

-

Look for the benzylic singlet around δ 5.1 ppm (2H).

-

Verify the aniline protons (broad singlet) around δ 5.4 ppm (2H).

-

Confirm the aromatic pattern : The 3,5-disubstitution pattern should show three distinct signals in the aromatic region (triplet-like or doublet-of-doublets) due to Fluorine coupling.

-

Handling and Stability

-

Storage: Store at 2–8°C. The amine functionality is prone to oxidation (browning) over time.

-

Safety: Fluorinated anilines are toxic by inhalation and skin contact. Use a fume hood.

-

Stability: The benzyl ether is stable to basic conditions (e.g., subsequent amide couplings) but labile to strong Lewis acids (e.g., BBr₃) or hydrogenation.

References

-

Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-5-fluoroaniline (CAS 1438272-88-8).[4] Retrieved from (Note: Link directs to USP standard or similar catalog entry).

-

World Intellectual Property Organization (WIPO). Patent WO2022006548A1: Inhibitors of YAP/TAZ-TEAD Oncoproteins. (Describes the use of 3-fluoro-5-nitrophenol and related benzyl protection strategies). Retrieved from .

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3,5-Difluoronitrobenzene (Precursor).[1] Retrieved from .

-

Organic Chemistry Portal. Chemoselective Reduction of Nitro Groups. (Technical grounding for choosing Fe/NH4Cl over Pd/C). Retrieved from .

Sources

Strategic Deployment of Fluorinated Anilines in Drug Discovery

A Technical Guide for Medicinal Chemists

Introduction: The Fluorine-Aniline Synergy

In modern medicinal chemistry, the aniline moiety is a ubiquitous pharmacophore, serving as a key hydrogen bond donor/acceptor and a scaffold for kinase inhibitors (e.g., Gefitinib, Sorafenib). However, "naked" anilines suffer from two primary liabilities: rapid oxidative metabolism (Phase I) and potential toxicity via quinone-imine formation.

The strategic introduction of fluorine atoms onto the aniline ring is not merely a "hydrogen swap"; it is a profound electronic modulation. This guide explores the physicochemical and synthetic nuances of fluorinated anilines, providing a roadmap for their use in optimizing drug-like properties (DMPK) while navigating the synthetic challenges of preserving the C-F bond.

Physicochemical Impact: The "Fluorine Effect"

The introduction of fluorine alters the aniline scaffold through high electronegativity (

The pKa Anomaly and Basicity Modulation

A common misconception is that fluorine always significantly lowers basicity due to induction (-I effect). While true for meta-substitution, para-substitution presents a unique case where the resonance donor effect (+R) of fluorine competes with its inductive withdrawal.

| Substituent | Position | pKa (Conjugate Acid) | Electronic Effect Dominance |

| H | - | 4.60 | Reference |

| F | para (4-F) | ~4.65 | -I and +R nearly cancel; slight basicity retention. |

| F | meta (3-F) | 3.50 | -I dominates; significant basicity reduction. |

| F | ortho (2-F) | 4.40 | -I dominates; steric/ortho effects involved. |

| Cl | para (4-Cl) | 3.98 | -I dominates (poorer orbital overlap than F). |

Medicinal Implication:

-

Bioavailability: Lowering pKa (e.g., using 3-fluoroaniline) reduces the fraction ionized at physiological pH, potentially improving membrane permeability.

-

hERG Avoidance: Reducing the basicity of the nitrogen center can lower affinity for the hERG potassium channel, a critical safety parameter.

Metabolic Blocking

The C-F bond (~116 kcal/mol) is metabolically inert to Cytochrome P450 enzymes.

-

Para-Blocking: The para-position of aniline is the primary site for oxidative hydroxylation. Fluorine substitution here effectively blocks this clearance pathway.

-

Electronic Deactivation: Fluorine deactivates the aromatic ring towards electrophilic attack by P450 iron-oxo species, reducing the rate of metabolism even at non-fluorinated positions.

Visualization: Logic Flow of Fluorine Substitution

The following diagram illustrates the decision matrix for selecting specific fluorination patterns based on medicinal chemistry objectives.

Caption: Decision tree for selecting fluorination patterns to address specific DMPK liabilities in aniline-based drugs.

Synthetic Methodologies

Synthesizing fluorinated anilines requires navigating two main risks: defluorination (during reduction) and poor nucleophilicity (during coupling).

Method A: Chemoselective Reduction of Fluoronitroarenes

Context: Standard catalytic hydrogenation (Pd/C, H2) often cleaves C-F bonds (hydrodefluorination), especially at the para position or in the presence of other halogens.

Recommended Protocol: Iron-Mediated Reduction (Béchamp Modification) This method is highly chemoselective, preserving C-F, C-Cl, and C-Br bonds.

Step-by-Step Protocol:

-

Reagents: Fluoronitroarene (1.0 equiv), Iron powder (5.0 equiv), Ammonium Chloride (NH4Cl, 5.0 equiv).

-

Solvent: Ethanol/Water (4:1 ratio).

-

Procedure:

-

Dissolve the fluoronitroarene in the EtOH/H2O mixture.

-

Add NH4Cl and Fe powder.

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

-

Monitoring: Monitor by TLC or LCMS for disappearance of the nitro starting material.

-

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water.

-

Dry organic layer (Na2SO4) and concentrate.

-

-

Validation: 1H NMR should show the appearance of a broad singlet (NH2) around 3.5–5.0 ppm and retention of the fluorine coupling pattern.

Method B: Buchwald-Hartwig Amination

Context: Introducing a fluorinated aniline fragment onto a heteroaryl core. Fluorinated anilines are electron-deficient, making them weaker nucleophiles.[1]

Recommended Protocol: Pd-Catalyzed Cross-Coupling Using specialized ligands (e.g., BrettPhos or XantPhos) is critical to facilitate the reductive elimination step with electron-poor amines.

Step-by-Step Protocol:

-

Reagents: Aryl Halide (1.0 equiv), Fluorinated Aniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), NaOtBu (1.4 equiv).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

-

Procedure:

-

Workup:

-

Cool to room temperature.[6] Filter through Celite.

-

Concentrate and purify via flash column chromatography.

-

Visualization: Synthetic Workflow

Caption: Synthetic workflow distinguishing between reduction and coupling strategies, highlighting critical chemoselectivity risks.

References

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline.[7][8] International Journal of Quantum Chemistry.

-

Bhattarai, P., et al. (2026).[9] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[9]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9]

-

Wienhöfer, G., et al. (2011).[6] General and Selective Iron-Catalyzed Reduction of Nitroarenes. Journal of the American Chemical Society.[4]

Sources

- 1. quora.com [quora.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. journaleras.com [journaleras.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 3-(Benzyloxy)-5-fluoroaniline

Executive Summary

3-(Benzyloxy)-5-fluoroaniline is a sensitive intermediate utilized in the synthesis of kinase inhibitors and advanced pharmaceutical ingredients (APIs). Its stability profile is governed by two competing functionalities: the oxidation-prone aromatic amine and the acid-sensitive benzyl ether.

Immediate Storage Directive:

-

Temperature: Refrigerate at +2°C to +8°C . Long-term storage (>6 months) requires -20°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). Air sensitivity leads to rapid oxidative darkening.

-

Light: Strictly Protect from Light (Amber glass or foil-wrapped containers).

-

Moisture: Hygroscopic potential; store with desiccant.

Chemical Profile & Physicochemical Properties

Understanding the molecule's architecture is the first step in predicting its degradation behavior. The fluorine atom at the 5-position adds lipophilicity and metabolic stability but does not significantly protect the amine from oxidation compared to non-fluorinated analogs.

| Property | Description |

| Chemical Name | 3-(Benzyloxy)-5-fluoroaniline |

| Functional Groups | Primary Amine (-NH₂), Fluoro (-F), Benzyl Ether (-OBn) |

| Appearance | Typically off-white to beige solid; turns dark brown/black upon oxidation. |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane. Low water solubility.[1] |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen). Less basic than unsubstituted aniline due to electron-withdrawing F and OBn groups. |

| Key Risk | Auto-oxidation (primary) and Acid Hydrolysis (secondary). |

Degradation Mechanisms: The Science of Instability

As a Senior Scientist, I advise looking beyond the label. You must understand why the compound degrades to prevent it effectively.

A. Oxidative Deamination & Polymerization (The "Browning" Effect)

The primary failure mode for 3-(Benzyloxy)-5-fluoroaniline is oxidation of the free amine.

-

Radical Formation: Exposure to atmospheric oxygen creates radical species at the nitrogen atom.

-

Coupling: These radicals dimerize to form azo linkages (-N=N-) or polymerize into complex, conjugated systems (polyanilines).

-

Visual Indicator: This results in the characteristic color shift from off-white

pink

B. Acid-Catalyzed Ether Cleavage

While benzyl ethers are stable to base, they are labile in acidic environments.

-

Protonation: Trace acids (even from degrading solvents like chloroform) protonate the ether oxygen.

-

Cleavage: This facilitates the cleavage of the benzyl group, yielding 3-amino-5-fluorophenol (a degradation impurity) and benzyl bromide/chloride (depending on the acid source).

C. Photolytic Instability

Aromatic amines are chromophores that absorb UV/Vis light. Photon absorption excites the

Visualization: Degradation Pathways

The following diagram illustrates the critical breakdown pathways you must mitigate.

Figure 1: Primary degradation pathways. Oxidation leads to color change; acid hydrolysis cleaves the protective benzyl group.

Comprehensive Storage Protocol

This protocol is designed as a self-validating system. If the material changes color, the system has been breached.

Step 1: Container Selection

-

Primary: Amber borosilicate glass vials with Teflon (PTFE) lined caps. Avoid polyethylene bags for long-term storage as oxygen can diffuse through plastics.

-

Secondary: Sealed desiccator or aluminum composite bags (Mylar) if glass is unavailable.

Step 2: Atmospheric Control (The "Blanket")

-

Inert Gas: Purge the headspace with Argon (preferred) or Nitrogen before sealing. Argon is heavier than air and provides a more effective "blanket" over the solid surface.

-

Technique: Use a low-velocity flow to avoid blowing the powder. Displace the air volume 3-5 times.

Step 3: Thermal Management

-

Short-Term (< 1 Month): Refrigeration (2°C to 8°C) is sufficient.

-

Long-Term (> 1 Month): Freezer (-20°C).

-

Thawing Rule: CRITICAL. Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing hydrolysis and causing stickiness.

Step 4: Solution Stability (In-Process)

-

Solvents: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions. Use anhydrous DMSO or DMF.

-

Acid Avoidance: Do not store in chloroform (CHCl₃) or dichloromethane (DCM) for extended periods unless stabilized, as these solvents can generate HCl over time, cleaving the benzyl ether.

Quality Control & Re-Test Parameters

Do not rely on the manufacturer's expiry date alone. Perform a re-test if the container has been opened.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige crystalline solid. Reject if black/tarry. |

| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 97.0% Area. Watch for early eluting peak (Phenol impurity). |

| Identity | 1H-NMR (DMSO-d6) | Confirm Benzyloxy protons (~5.1 ppm, s, 2H) and Aniline protons. |

| Water Content | Karl Fischer (KF) | < 0.5% w/w (Moisture accelerates degradation). |

Experimental Workflow: Handling & Storage

The following workflow ensures integrity from receipt to storage.

Figure 2: Standard Operating Procedure (SOP) for handling and storage upon receipt.

Safety & Toxicology (HSE)

-

GHS Classification: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.[2]

-

Handling: Use a fume hood. Aromatic amines are potential sensitizers and carcinogens. Double-gloving (Nitrile) is recommended.

-

Spill Cleanup: Do not use bleach (hypochlorite) immediately, as it can react violently with amines. Absorb with inert clay/vermiculite first, then clean surface with soapy water.

References

-

PubChem. (n.d.).[2][3] 3-Benzyloxyaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Fluoroanilines. Retrieved from [Link][4]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Methodological & Application

The Strategic Synthesis of Advanced Heterocyclic Scaffolds from 3-(Benzyloxy)-5-fluoroaniline

Introduction: The Versatility of 3-(Benzyloxy)-5-fluoroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and potent manner. A key starting material that offers a gateway to a diverse range of heterocyclic systems is 3-(benzyloxy)-5-fluoroaniline. This aniline derivative is strategically functionalized with a bulky, protecting-group-ready benzyloxy substituent and a bioisosterically significant fluorine atom. The electronic and steric properties of these substituents not only influence the reactivity of the aniline core but also provide handles for further molecular elaboration, making it an invaluable building block for medicinal chemists.

This technical guide provides a comprehensive overview of the application of 3-(Benzyloxy)-5-fluoroaniline in the synthesis of three key classes of heterocyclic compounds: quinolines, indoles, and benzimidazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causality behind the experimental choices.

Physicochemical Properties of 3-(Benzyloxy)-5-fluoroaniline

A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂FNO | PubChem |

| Molecular Weight | 217.24 g/mol | PubChem |

| Appearance | Off-white to light brown solid | --- |

| Melting Point | Data not available | --- |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF, chlorinated solvents) | General chemical knowledge |

The fluorine atom at the 5-position and the benzyloxy group at the 3-position significantly influence the electronic properties of the aniline ring. The fluorine atom is an ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawing effect, which is only partially offset by its mesomeric electron-donating effect.[1][2] Conversely, the benzyloxy group is a strongly activating ortho-, para-directing group.[3] The interplay of these effects will dictate the regioselectivity of the cyclization reactions discussed below.

I. Synthesis of 6-Benzyloxy-8-fluoroquinolines via the Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and a strong acid.[4][5] When applied to 3-(benzyloxy)-5-fluoroaniline, this reaction is predicted to yield 6-benzyloxy-8-fluoroquinoline, a scaffold of interest in medicinal chemistry due to the prevalence of quinolines in antimicrobial and anticancer agents.

Mechanistic Rationale

The Skraup synthesis proceeds through a series of well-established steps:

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

-

Michael Addition: The nucleophilic amino group of 3-(benzyloxy)-5-fluoroaniline attacks the acrolein via a Michael addition.[5]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline. The regioselectivity of this step is governed by the directing effects of the substituents. The strongly activating amino group directs the cyclization to the ortho position. Given the substitution pattern, cyclization will occur at the C2 position of the aniline ring.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline.[5] Nitrobenzene is a common oxidizing agent for this step.[6]

Predicted Regioselectivity

The cyclization step is an electrophilic aromatic substitution. The amino group is a powerful ortho, para-director. In 3-(benzyloxy)-5-fluoroaniline, the positions ortho to the amino group are C2 and C6. The C6 position is sterically hindered by the adjacent benzyloxy group. Therefore, cyclization is expected to occur at the C2 position, leading to the formation of the 8-fluoro-substituted quinoline.

Detailed Experimental Protocol

Materials:

-

3-(Benzyloxy)-5-fluoroaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Nitrobenzene

-

Sodium Hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (30 mL) to a mixture of 3-(benzyloxy)-5-fluoroaniline (0.1 mol, 21.7 g) and glycerol (0.3 mol, 27.6 g).

-

Addition of Oxidant: To the stirred mixture, add nitrobenzene (0.12 mol, 12.3 mL) dropwise through the dropping funnel. The addition should be slow to control the initial exotherm.

-

Heating: Heat the reaction mixture to 140-150 °C in an oil bath for 3-4 hours.[4] The reaction is highly exothermic and should be monitored carefully.

-

Workup: Allow the mixture to cool to room temperature and then pour it cautiously onto crushed ice (500 g).

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This should be done in an ice bath to control the heat generated.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-benzyloxy-8-fluoroquinoline.

II. Synthesis of 5-Benzyloxy-7-fluoroindoles via the Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8] By first converting 3-(benzyloxy)-5-fluoroaniline to its corresponding hydrazine, a range of 5-benzyloxy-7-fluoroindoles can be accessed.

Mechanistic Rationale

The Fischer indole synthesis is a complex reaction, but its key steps are generally accepted as:[7]

-

Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: The enamine undergoes a[9][9]-sigmatropic rearrangement (a variant of the Claisen rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes and then eliminates ammonia to form the aromatic indole ring.

Synthesis of the Hydrazine Precursor

The first step is the conversion of 3-(benzyloxy)-5-fluoroaniline to the corresponding hydrazine. This is typically achieved via diazotization followed by reduction.

Detailed Experimental Protocol: Fischer Indole Synthesis

Part A: Synthesis of (3-(Benzyloxy)-5-fluorophenyl)hydrazine

Materials:

-

3-(Benzyloxy)-5-fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (concentrated)

-

Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide

Procedure:

-

Diazotization: Dissolve 3-(benzyloxy)-5-fluoroaniline (0.05 mol, 10.86 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) at 0 °C. To this solution, add a solution of sodium nitrite (0.055 mol, 3.8 g) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (0.15 mol, 34.0 g) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C and add the diazonium salt solution prepared in the previous step dropwise with vigorous stirring.

-

Isolation: After the addition is complete, stir the reaction mixture for an additional hour at 0 °C. Collect the precipitated hydrazine hydrochloride by filtration.

-

Free Base Formation: Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly basic. Extract the free hydrazine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Synthesis of 5-Benzyloxy-7-fluoro-2-methylindole

Materials:

-

(3-(Benzyloxy)-5-fluorophenyl)hydrazine

-

Acetone

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)[8]

Procedure:

-

Hydrazone Formation: A mixture of (3-(benzyloxy)-5-fluorophenyl)hydrazine (0.01 mol, 2.32 g) and acetone (0.012 mol, 0.88 mL) in ethanol (20 mL) is refluxed for 1 hour. The solvent is then removed under reduced pressure to give the crude hydrazone.

-

Cyclization: The crude hydrazone is added to polyphosphoric acid (20 g) and heated at 100-120 °C for 1-2 hours.

-

Workup: The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and then dissolved in ethyl acetate.

-

Purification: The organic solution is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-benzyloxy-7-fluoro-2-methylindole.

III. Synthesis of 5-Benzyloxy-7-fluorobenzimidazoles

Benzimidazoles are another class of heterocycles with significant therapeutic applications.[10] A common route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[11] To apply this to our starting material, a nitro group must first be introduced ortho to the amino group, followed by reduction to the diamine.

Mechanistic Rationale

-

Nitration: The aniline is nitrated to introduce a nitro group. The strong ortho, para-directing effect of the amino group will direct the incoming nitro group.

-

Reduction: The nitro group is reduced to an amine, forming the o-phenylenediamine derivative.

-

Condensation and Cyclization: The diamine is then condensed with a carboxylic acid (or its derivative). This is typically carried out under acidic conditions (e.g., Phillips condensation) or at high temperatures. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

Synthetic Strategy

Detailed Experimental Protocol

Part A: Synthesis of 4-Benzyloxy-6-fluoro-1,2-diaminobenzene

Materials:

-

3-(Benzyloxy)-5-fluoroaniline

-

Nitric Acid (fuming)

-

Sulfuric Acid (concentrated)

-

Iron powder

-

Hydrochloric Acid

Procedure:

-

Nitration: To a solution of 3-(benzyloxy)-5-fluoroaniline (0.05 mol, 10.86 g) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (0.055 mol, 2.3 mL) and concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 5 °C. After the addition, stir the mixture for 1 hour at 0 °C.

-

Workup of Nitration: Pour the reaction mixture onto crushed ice. The precipitated nitro-aniline is collected by filtration, washed thoroughly with water, and dried.

-

Reduction: Suspend the nitro-aniline (0.04 mol) in a mixture of ethanol (100 mL) and water (20 mL). Add iron powder (0.12 mol, 6.7 g) and concentrated hydrochloric acid (5 mL). Heat the mixture at reflux for 2-3 hours.

-

Isolation of Diamine: Cool the reaction mixture and filter through celite to remove the iron salts. Make the filtrate alkaline with a concentrated ammonium hydroxide solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude diamine.

Part B: Synthesis of 5-Benzyloxy-7-fluoro-2-phenylbenzimidazole

Materials:

-

4-Benzyloxy-6-fluoro-1,2-diaminobenzene

-

Benzoic Acid

-

Polyphosphoric Acid (PPA)

Procedure:

-

Condensation: A mixture of 4-benzyloxy-6-fluoro-1,2-diaminobenzene (0.01 mol, 2.32 g), benzoic acid (0.011 mol, 1.34 g), and polyphosphoric acid (25 g) is heated at 160-180 °C for 4 hours.

-

Workup: The reaction mixture is cooled to about 100 °C and poured into a large volume of rapidly stirred water. The precipitated solid is collected by filtration.

-

Purification: The crude product is suspended in a 10% sodium carbonate solution to neutralize any remaining acid, filtered, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography affords the pure 5-benzyloxy-7-fluoro-2-phenylbenzimidazole.

Conclusion

3-(Benzyloxy)-5-fluoroaniline serves as a highly valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of the benzyloxy and fluoro substituents allows for controlled and predictable cyclization reactions, leading to the formation of substituted quinolines, indoles, and benzimidazoles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this building block and to generate novel molecular entities for biological screening. The ability to readily deprotect the benzyloxy group to reveal a phenol offers a further avenue for diversification and structure-activity relationship studies.

References

-

SLIDESHARE. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Google Patents. (n.d.). EP3638648A2 - Streamlined syntheses of fluoroquinolones.

- Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

-

ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxyaniline. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Retrieved from [Link]

-

University of Birmingham. (n.d.). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NIH. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Retrieved from [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]

-

NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous flow Fischer reactions between substituted phenylhydrazine.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

SLIDESHARE. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

ResearchGate. (n.d.). Effect of the aniline (ring) substitution on the halo-Prins/halo-Nazarov reaction cascade.a aYields correspond to the isolated yields of pure products across three steps in one-pot. Retrieved from [Link]

-

NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pubs.acs.org [pubs.acs.org]

Acylation of the amino group in 3-(Benzyloxy)-5-fluoroaniline

Abstract

This application note details the optimized protocols for the acylation of 3-(Benzyloxy)-5-fluoroaniline , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, p38 MAP kinase) and antiviral agents. Due to the specific meta-substitution pattern, the amino group in this substrate is electronically deactivated, presenting nucleophilicity challenges distinct from simple anilines. This guide provides two validated methodologies: Method A (Acyl Chloride/Anhydride) for standard derivatization and Method B (HATU-Mediated Coupling) for attaching complex pharmacological tails. Critical focus is placed on preserving the acid-labile benzyl ether moiety and overcoming the inductive deactivation of the amine.

Introduction & Mechanistic Insight

The Substrate Challenge

The target molecule, 3-(Benzyloxy)-5-fluoroaniline , possesses a unique electronic environment that dictates the reaction conditions.

-

Electronic Deactivation: Both the Fluorine atom (C-5) and the Benzyloxy group (C-3) are meta to the amino group. While these groups are normally ortho/para activators via resonance, their resonance effects do not extend to the meta position. Consequently, the amino group is subject solely to the strong inductive electron-withdrawing effect (-I) of the electronegative fluorine and oxygen atoms.

-

Implication: The nitrogen lone pair is less available for nucleophilic attack compared to unsubstituted aniline. Standard aqueous Schotten-Baumann conditions often result in poor conversion. Anhydrous conditions with nucleophilic catalysis (DMAP) are recommended.

Chemoselectivity & Stability

The benzyl ether (OBn) functions as a masked phenol. It is stable to basic conditions and mild acids but susceptible to:

-

Hydrogenolysis: Avoid

during acylation workups. -

Strong Lewis Acids: Reagents like

or high concentrations of

Experimental Workflows (Visualized)

Figure 1: Reaction Pathway & Logic Flow

The following diagram illustrates the decision matrix and chemical pathway for acylation, highlighting critical control points (CCPs).

Caption: Workflow for selecting the optimal acylation strategy based on the acylating agent. Note the inclusion of DMAP in Method A to counteract substrate deactivation.

Detailed Protocols

Method A: Standard Acylation (Acyl Chlorides/Anhydrides)

Best for: Acetylation, Benzoylation, or simple aliphatic tails.

Reagents:

-

Substrate: 3-(Benzyloxy)-5-fluoroaniline (1.0 equiv)

-

Acylating Agent: Acetyl Chloride or Acetic Anhydride (1.2 – 1.5 equiv)

-

Base: Triethylamine (

) (2.0 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for yield.

-

Solvent: Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(Benzyloxy)-5-fluoroaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

-

Acylation: Cool the solution to

(ice bath). Add the Acyl Chloride (1.2 equiv) dropwise via syringe to control the exotherm.-

Note: If using Acetic Anhydride, the reaction can often be run at RT, but

is safer for initial addition.

-

-

Reaction: Allow the mixture to warm to RT and stir.

-

Monitoring: Check TLC or LCMS after 2 hours. Due to the deactivated amine, reaction times may extend to 4–6 hours.

-

-

Quench & Workup:

-

Dilute with excess DCM.

-

Wash 1: 0.5 M HCl (cold) – Purpose: Removes unreacted aniline and DMAP/TEA. Caution: Keep contact time short to protect the benzyl ether.

-

Wash 2: Saturated

– Purpose: Neutralizes residual acid. -

Wash 3: Brine.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (

).

Method B: HATU-Mediated Coupling

Best for: Coupling with valuable, complex, or chiral carboxylic acids (e.g., amino acids, drug fragments).

Reagents:

-

Substrate: 3-(Benzyloxy)-5-fluoroaniline (1.0 equiv)

-

Carboxylic Acid (R-COOH): (1.1 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) [Anhydrous]

Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15–30 minutes at RT.

-

Coupling: Add 3-(Benzyloxy)-5-fluoroaniline (1.0 equiv) to the activated acid mixture.

-

Reaction: Stir at RT for 12–18 hours.

-

Note: The deactivated aniline reacts slowly with the active ester. Heating to

may be required if LCMS shows stalled conversion after 12h.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

-

Wash with saturated

and Brine.

-

-

Purification: Flash chromatography is usually required to remove urea byproducts and residual HATU fragments.

Data Summary & Troubleshooting

Table 1: Critical Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry (Base) | Neutralizes HCl generated; prevents protonation of the unreacted amine. | |

| Catalyst (DMAP) | 5-10 mol% | Essential. Increases electrophilicity of the acyl group to overcome amine deactivation. |

| Temperature | Controls exotherm. High heat ( | |

| Acid Wash (pH) | pH 2-3 (Dilute HCl) | Strong acids ( |

Troubleshooting Guide

-

Problem: Low Conversion (<50%).

-

Cause: Electronic deactivation of the aniline.

-

Solution: Increase DMAP to 20 mol%. Switch solvent to Pyridine (acts as both solvent and catalyst) for Acyl Chloride reactions. Heat Method B to

.

-

-

Problem: Loss of Benzyl Group.

-

Cause: Acidic workup too harsh or presence of Lewis acids.

-

Solution: Switch to Citric Acid (10% aq) instead of HCl for the acidic wash step.

-

-

Problem: Di-acylation (Imide formation).

-

Cause: Excess acylating agent + high temp.

-

Solution: Strictly control equivalents (1.1 eq). If imide forms, treat with mild base (NaOH/MeOH) to hydrolyze the weaker N-acyl bond back to the amide.

-

QC & Analytics

To validate the synthesis, look for these specific markers:

-

1H NMR (

):-

Disappearance of the broad

singlet (approx. 5.0–6.0 ppm). -

Appearance of the Amide

singlet (typically 10.0–10.5 ppm, downfield). -

Retention of the Benzyl

singlet (approx. 5.1 ppm) and aromatic protons (7.3–7.5 ppm).

-

-

LCMS:

-

Observe mass shift:

.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and aniline reactivity).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10] Longman Scientific & Technical. (Standard protocols for acylation of amines).

-

Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ether. (Stability and deprotection conditions for benzyl ethers). Link

-

Common Organic Chemistry. (n.d.). Amide Coupling Reagents: HATU Mechanism. (Detailed mechanism for HATU/DIPEA couplings). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235398 (3-Benzyloxy-5-fluoroaniline). (Physical property data). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 9. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Application Note: Synthesis of Amides from 3-(Benzyloxy)-5-fluoroaniline

Executive Summary

This guide details the synthetic protocols for generating amides from 3-(Benzyloxy)-5-fluoroaniline (CAS: 937596-55-9). This specific aniline serves as a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and radiotracers.

Technical Challenge: The presence of the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. While the benzyloxy group offers some resonance donation (+R), the overall reactivity remains attenuated. Consequently, standard EDC/HOBt protocols often result in stalled conversion or low yields.

This note presents two validated pathways:

-

Method A (HATU): The high-yield "Discovery Mode" for small-scale, diverse library synthesis.

-

Method B (T3P): The scalable, "Green" protocol for process development, minimizing toxic byproducts.

Chemical Context & Retrosynthetic Logic

Substrate Analysis

-

Structure: 3-(Benzyloxy)-5-fluoroaniline.

-

Electronic Environment: The amine is deactivated.[1] The nucleophilic attack on the activated carboxylic acid is the rate-determining step.

-

Implication: We must employ "super-active" esters (via HATU) or strong dehydrating agents (T3P) to drive the reaction to completion.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your specific carboxylic acid partner (R-COOH).

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Best for reactions < 1g, or when the carboxylic acid partner is expensive/complex. HATU generates a highly reactive aza-benzotriazole ester species that accelerates coupling with poor nucleophiles.

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |

| 3-(Benzyloxy)-5-fluoroaniline | 1.1 | Nucleophile (Slight excess ensures acid consumption) |

| HATU | 1.2 | Coupling Agent (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |

| DIPEA (Hünig's Base) | 3.0 | Base (Scavenges protons, maintains pH > 8) |

| DMF (Anhydrous) | [0.2 M] | Solvent (Polar aprotic is required for HATU stability) |

Step-by-Step Procedure

-

Activation: In a dry round-bottom flask under Nitrogen (

), dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. -

Base Addition: Add DIPEA (3.0 eq) via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Critical Checkpoint: Do not skip this pre-activation time. It ensures the active ester is formed before the aniline competes for the reagent.

-

-

Amine Addition: Add 3-(Benzyloxy)-5-fluoroaniline (1.1 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: Check via LC-MS or TLC. The activated ester intermediate may be visible; ensure it converts to the product (M+H).

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequence: 1x Sat.

, 1x Sat. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: T3P-Mediated Coupling (Scale-Up)

Application: Ideal for >5g scales. T3P (Propylphosphonic anhydride) is non-toxic, and its byproducts are water-soluble, often eliminating the need for chromatography.[2]

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |

| 3-(Benzyloxy)-5-fluoroaniline | 1.0 | Nucleophile |

| T3P (50% w/w in EtOAc) | 1.5 - 2.0 | Coupling Agent (Strong dehydrator) |

| Pyridine or TEA | 3.0 - 4.0 | Base |

| EtOAc or 2-MeTHF | [0.5 M] | Solvent (Green solvents preferred) |

Mechanism & Workflow

T3P acts as a Lewis acid to activate the carboxylate. Unlike HATU, it does not form an explosive byproduct (like HOBt) and is safer for large batches.

Figure 2: T3P coupling workflow highlighting the thermal drive required for fluoroanilines.

Step-by-Step Procedure

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), 3-(Benzyloxy)-5-fluoroaniline (1.0 eq), and EtOAc (or 2-MeTHF).

-

Base: Add Pyridine (3.0 eq).

-

Reagent Addition: Add T3P solution (1.5 eq) dropwise.

-

Note: The reaction is exothermic. Maintain temp < 30°C during addition.

-

-

Thermal Drive: Heat the mixture to 50–60°C .

-

Why? The low nucleophilicity of the fluoroaniline often requires thermal energy to overcome the activation barrier, which T3P tolerates well (unlike HATU which can degrade).

-

-

Workup (The "T3P Advantage"):

-

Cool to RT.

-

Add water (10 vol). Stir for 15 mins. Separate phases.

-

Wash organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts) and then 1M HCl (removes pyridine).

-

-

Isolation: Evaporate solvent. Recrystallize if necessary (often from EtOH/Heptane).

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (DMSO-d6):

-

Amide Proton (-NH-): Look for a singlet shift between 9.5 – 10.5 ppm . The electron-withdrawing fluorine often shifts this downfield compared to standard anilides.

-

Benzylic Protons: Singlet at ~5.1 ppm (2H).

-

Aromatic Region: The 3-(benzyloxy)-5-fluoro pattern usually appears as three distinct multiplets due to the meta-coupling (

and

-

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Conversion (<20%) | Aniline nucleophilicity is too low. | Switch to Method B and heat to 70°C, or use Acid Chloride (SOCl2) method. |

| Epimerization of Acid | Base concentration too high / Over-activation. | Use T3P (Method B) and reduce base to 2.5 eq. Keep temp < 0°C during addition. |

| Product is stuck in DMF | DMF is hard to remove. | Pour reaction into 10x volume of Ice Water. The product usually precipitates. Filter solids. |

Safety Information

-

3-(Benzyloxy)-5-fluoroaniline: Irritant. Potential sensitizer. Handle in a fume hood.

-

HATU: Sensitizer. Avoid inhalation of dust.

-

T3P: Corrosive / Flammable solvent (EtOAc).

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Archimica (Now Euticals). (2011). T3P® (Propanephosphonic acid anhydride) Application Note. Technology Guide. (General Product Page)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

Sources

Strategic Application of 3-(Benzyloxy)-5-fluoroaniline in Kinase Inhibitor Design

Executive Summary: The "Masked Warhead" Strategy

In the high-stakes landscape of kinase inhibitor discovery, 3-(Benzyloxy)-5-fluoroaniline (CAS: 1261491-49-1 or related isomers) serves as a critical "masked" synthon. It addresses a specific, recurring challenge in Structure-Activity Relationship (SAR) studies: how to install a metabolically stable, polar phenolic moiety into a hydrophobic kinase binding pocket.

This Application Note details the strategic use of this intermediate to:

-

Modulate Physicochemical Properties: Use the benzyl group to maintain lipophilicity during synthetic assembly (coupling).

-

Enhance Metabolic Stability: Leverage the 5-fluoro substituent to block metabolic soft spots (glucuronidation) on the eventual phenol.

-

Tune Selectivity: Exploit the electronic effects of the fluorine atom to alter the pKa of the phenol, influencing hydrogen bond strength with kinase hinge residues (e.g., in RET or VEGFR targets).

Chemical Profile & SAR Logic

The Molecule[1][2][3][4]

-

Core Scaffold: Aniline (provides the hinge-binding nitrogen).

-

3-Position (Benzyloxy): A protected phenol. The benzyl group acts as a robust protecting group that withstands basic coupling conditions but is easily removed via hydrogenolysis.

-

5-Position (Fluoro): The "Metabolic Shield."

The "Why" – Mechanistic SAR

The decision to use 3-(Benzyloxy)-5-fluoroaniline is rarely random; it is a calculated move to optimize Ligand Efficiency (LE) and DMPK profiles.

| Feature | SAR Function | Mechanistic Impact |

| Amino Group (-NH2) | H-Bond Donor | Forms the critical H-bond with the kinase hinge region (e.g., Cys, Glu, or Asp backbone). |

| Fluoro Group (-F) | Electronic/Steric | 1. Acidity Modulation: Inductive electron withdrawal (-I effect) lowers the pKa of the final phenol, strengthening H-bonds as a donor.2. Metabolic Blocking: Prevents oxidative metabolism at the ortho-position and sterically hinders glucuronidation of the adjacent phenol. |

| Benzyloxy Group (-OBn) | Synthetic Mask | 1. Solubility: Keeps the intermediate lipophilic, avoiding zwitterionic issues during SNAr or Buchwald couplings.2. Orthogonality: Prevents catalyst poisoning (e.g., Pd) by the free phenol during cross-coupling. |

Detailed Protocols

Phase 1: The Coupling (Scaffold Assembly)

Context: Installing the aniline onto a heteroaryl core (e.g., 4-chloroquinazoline) to build the kinase inhibitor scaffold.

Method A: Nucleophilic Aromatic Substitution (SNAr) Best for electron-deficient heterocycles (e.g., Quinazolines, Pyrimidines).

-

Reagents:

-

Heteroaryl Chloride (1.0 eq)

-

3-(Benzyloxy)-5-fluoroaniline (1.1 eq)

-

Solvent: Isopropanol (iPrOH) or n-Butanol.

-

Base: None (acid catalyzed) or DIPEA (if acid sensitive).

-

-

Procedure:

-

Dissolve the heteroaryl chloride in iPrOH (0.2 M concentration).

-

Add 3-(Benzyloxy)-5-fluoroaniline.

-

Critical Step: Heat to reflux (85–100 °C) for 4–12 hours. The reaction is driven by the nucleophilicity of the aniline.

-

Monitoring: TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the chloride.

-

Workup: Cool to room temperature. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, neutralize with NaHCO3, extract with EtOAc, and concentrate.

-

Method B: Buchwald-Hartwig Cross-Coupling Best for unreactive substrates or when SNAr fails.

-

Reagents:

-

Aryl Halide (1.0 eq)

-

3-(Benzyloxy)-5-fluoroaniline (1.2 eq)

-

Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) or BrettPhos.

-

Base: Cs2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

Phase 2: The Unmasking (Deprotection)

Context: Removing the benzyl group to reveal the active 3-hydroxy-5-fluoro moiety.

-

Reagents:

-

Coupled Intermediate (from Phase 1).

-

Catalyst: 10% Pd/C (10–20% by weight of substrate).

-

Solvent: MeOH or MeOH/THF (1:1) if solubility is poor.

-

Hydrogen Source: H2 gas (balloon) or Ammonium Formate (transfer hydrogenation).

-

-

Procedure:

-

Dissolve the intermediate in the solvent under inert atmosphere.

-

Add the Pd/C catalyst carefully (pyrophoric risk).

-

Purge with H2 gas. Stir vigorously at Room Temperature (RT) for 2–6 hours.

-

Troubleshooting: If the reaction stalls, add a drop of acetic acid to protonate the amine and prevent catalyst poisoning.

-

Filtration: Filter through a Celite pad to remove Carbon.

-

Result: The final product is the 3-Fluoro-5-hydroxy-anilino derivative.

-

Visualization of Workflows

Synthetic Pathway: The "Protect-Couple-Deprotect" Strategy

This diagram illustrates the standard workflow for incorporating 3-(Benzyloxy)-5-fluoroaniline into a drug scaffold.

[3]

SAR Decision Tree: Why Fluorine?